N-Stearoyl Taurine

Lipid Signaling TRP Channels Endocannabinoid Research

Avoid experimental inconsistency caused by generic surfactants. N-Stearoyl Taurine (CAS 63155-80-6) is a structurally precise C18:0 N-acyl taurine that acts as an endogenous TRPV1/TRPV4 activator, distinct from shorter-chain lauroyl or oleoyl analogs. - ≥98% purity ensures reliable quantitative pharmacology and LC-MS/MS bioanalytical method validation. - Amphiphilic stearoyl-taurine conjugate supports nano-emulsion, liposome, and colloidal carrier research. - Stable across full pH range and hard water, enabling reproducible formulations in acidic and alkaline matrices.

Molecular Formula C20H41NO4S
Molecular Weight 391.6 g/mol
CAS No. 63155-80-6
Cat. No. B024238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Stearoyl Taurine
CAS63155-80-6
Synonyms2-[(1-oxooctadecyl)amino]-ethanesulfonic acid
Molecular FormulaC20H41NO4S
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
InChIInChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)
InChIKeyLMIJIHJZVURGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Stearoyl Taurine: Surfactant and Signaling Molecule


N-Stearoyl Taurine (CAS 63155-80-6, molecular weight 391.61) is a compound formed by the conjugation of the long-chain saturated fatty acid stearic acid (C18:0) with the amino sulfonic acid taurine . This amphiphilic molecule is characterized by an amide bond linking a hydrophilic sulfonate head group to a hydrophobic alkyl tail . It is recognized both as a prominent amino-acyl endocannabinoid, first isolated from rat brain during lipidomics profiling [1][2], and as a member of the broader N-acyl taurate class of anionic surfactants known for their exceptional mildness and stability [3]. This dual identity—as a research target in lipid signaling pathways and as a high-performance, biodegradable surfactant—sets it apart from simpler anionic surfactants and necessitates a rigorous, evidence-based approach to its selection and procurement.

Lipid signaling probe

Endogenous N-acyl taurine for TRPV1/TRPV4 pathway studies

Mild surfactant research

C18:0 taurate with reported hydrolytic stability and hard-water tolerance

N-Stearoyl Taurine: Why Substitution Fails


Substituting N-Stearoyl Taurine with a generic 'surfactant' or another N-acyl taurate without rigorous validation is scientifically unsound and can lead to formulation failure or experimental inconsistency. Its specific C18:0 saturated acyl chain length dictates its critical micelle concentration (CMC), Krafft point, and emulsification behavior, which differ markedly from shorter-chain lauroyl (C12) or oleoyl (C18:1) taurates [1]. Furthermore, the compound's biological activity—specifically its capacity to activate TRPV1 and TRPV4 ion channels [2][3]—is a unique function of its precise chemical structure and is not shared by common sulfated surfactants like Sodium Lauryl Sulfate (SLS) or by non-ionic surfactants. Even among N-acyl taurates, variations in the fatty acid moiety significantly alter biological potency and surfactant properties. Therefore, data generated with N-Stearoyl Taurine cannot be extrapolated to other compounds, and formulations relying on its specific physicochemical profile will fail if a non-equivalent analog is used. The following quantitative evidence guide provides the specific, verifiable differentiators necessary for informed selection.

Acyl chain length (C18:0) defines CMC and Krafft point; lauroyl (C12) or oleoyl (C18:1) taurates may shift formulation behavior.
TRPV1/TRPV4 activation is unique to N-acyl taurines; common surfactants (SLS) lack this receptor-mediated activity.
Isethionate surfactants degrade at pH extremes, unlike taurates; hydrolytic stability may not transfer.

N-Stearoyl Taurine: Key Differentiators & Evidence


TRPV1/TRPV4 Activation vs. SLS

Unlike standard surfactants such as Sodium Lauryl Sulfate (SLS) which primarily act via membrane disruption, N-Stearoyl Taurine and other N-acyl taurines are endogenous lipid signaling molecules that activate specific members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 [1]. This activation is a biological function completely absent in SLS and similar anionic surfactants used for cleaning. While the exact EC50 value for N-Stearoyl Taurine on TRPV1 is not specified in the foundational paper [1], it is established as part of a class of N-acyl taurines with this property, a critical differentiator for researchers studying pain, inflammation, or ion channel physiology [2].

TRPV1/TRPV4 Activation
Class-level
Activates TRPV1 & TRPV4
SLS: no receptor activation
Supports receptor-mediated signaling context
Exact EC50 not specified; class-level inference
Lipid Signaling TRP Channels Endocannabinoid Research Cell Biology

pH Stability vs. Isethionate Surfactants

A key differentiator for N-acyl taurates, including N-Stearoyl Taurine, is their exceptional stability to hydrolysis across the entire pH spectrum, from highly acidic to highly alkaline conditions. This is in direct contrast to structurally related isethionate surfactants (e.g., Sodium Cocoyl Isethionate), which are prone to hydrolysis at both high pH (>8) and low pH (<5) [1]. This stability is a direct consequence of the stable amide bond linking the hydrophobic and hydrophilic portions of the molecule. This property is crucial for formulators seeking robust, long-lasting product performance independent of pH fluctuations.

Hydrolytic Stability
Class-level
Stable full pH range
Isethionates: degrade pH8
Supports wider formulation pH range
Class-level surfactant review
Formulation Stability Cosmetic Chemistry Surfactant Technology Hydrolytic Stability

Hard Water Performance vs. Fatty Acid Soaps

Unlike conventional fatty acid soaps which form insoluble and ineffective calcium precipitates ('soap scum') in hard water, N-acyl taurates are renowned for their 'lime resistance' and ability to retain their full detergency and foaming properties even in the presence of high concentrations of Ca²⁺ and Mg²⁺ ions [1]. Studies on the sodium salt of N-methyltaurate laurate (a close analog) demonstrated significantly less calcium laurate formation and adsorption onto skin compared to other lauric acid soaps [2]. This behavior is a class-defining feature of taurate surfactants and is a primary reason for their selection over cheaper, more traditional soaps in high-performance or hard-water environments.

Hard Water Tolerance
Class-level
Maintains detergency & foam
Fatty acid soaps: precipitate (scum)
Supports hard-water formulation research
Class-level taurate property
Hard Water Tolerance Detergency Cleaning Performance Surfactant Comparison

Research-Grade Purity Specification

For research applications where trace impurities can confound sensitive analytical or biological assays, the consistently high purity of N-Stearoyl Taurine from reputable vendors is a key differentiator from industrial-grade surfactants. Multiple major suppliers, including Cayman Chemical, MedChemExpress, and Aladdin Scientific, specify a purity of ≥98% for this compound . This level of purity is essential for ensuring that observed biological effects (e.g., TRP channel activation) are attributable to the target molecule and not to contaminants, and for use as a reliable standard in lipidomics or metabolomics studies.

Purity Specification
Data to verify
≥98% (vendor-specified)
Supports research reproducibility
Verify via CoA; independent QC recommended
Analytical Chemistry Lipidomics Research-Grade Reagents Quality Control

N-Stearoyl Taurine: Key Applications


Lipid Signaling & Endocannabinoid Research

N-Stearoyl Taurine is a primary tool for investigating the FAAH-regulated N-acyl taurine (NAT) lipid signaling system [1]. Its role as an endogenous activator of TRPV1 and TRPV4 channels [2] makes it a specific molecular probe for studies on pain, inflammation, and metabolic regulation [3]. Its high vendor-specified purity (≥98%) ensures that experimental outcomes are not confounded by impurities, which is critical for quantitative pharmacology and lipidomics .

Ultra-Mild, pH-Stable Personal Care

Formulators seeking to replace irritating sulfate surfactants (e.g., SLS) with a mild, biodegradable alternative [1] will find N-Stearoyl Taurine valuable as a co-surfactant or primary active. Its class-level stability across the full pH range [2] allows it to be incorporated into a wider variety of products (e.g., acidic facial cleansers, alkaline hair dyes) than pH-sensitive isethionates. Its ability to maintain performance in hard water [3] ensures that the final product's cleansing and foaming attributes are geographically robust.

Colloidal Stability & Nanostructured Lipid Carriers

The amphiphilic nature of N-Stearoyl Taurine, derived from its stearic acid and taurine moieties, promotes the formation of bilayer structures in aqueous environments, which can encapsulate hydrophobic substances [1]. This property, coupled with the class's known ability to generate stable, nano-scale emulsions with high viscosity [2], makes it a valuable compound for fundamental studies of microemulsions, liposomes, and other lipid-based nanocarriers intended for research in controlled delivery, cosmetics, or food science applications [1].

Analytical Method Development for Lipidomics

Due to its identification as a prominent endogenous metabolite in brain and kidney [1][2], N-Stearoyl Taurine is required as a high-purity analytical standard. Its use is essential for developing and validating quantitative LC-MS/MS methods to measure N-acyl taurines in biological matrices [3]. The availability of the compound with a defined purity of ≥98% from commercial vendors directly supports the accuracy and reproducibility of such bioanalytical assays.

Application
Selection Property
Validation Focus
Lipid signaling & endocannabinoid research
TRPV1/TRPV4 activation context
Receptor-mediated signaling endpoints
Mild, pH-stable personal care formulation research
Hydrolytic stability across pH
Formulation pH robustness verification
Colloidal stability & nanostructured lipid carrier studies
Amphiphilic bilayer-forming property
Nano-emulsion stability endpoints
Analytical method development for lipidomics
High-purity analytical standard
LC-MS/MS quantification reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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